molecular formula C29H30FN3O3 B2524104 1-(2-Fluorophenyl)-4-(1-{2-hydroxy-3-[4-(methylethyl)phenoxy]propyl}benzimidaz ol-2-yl)pyrrolidin-2-one CAS No. 1018162-19-0

1-(2-Fluorophenyl)-4-(1-{2-hydroxy-3-[4-(methylethyl)phenoxy]propyl}benzimidaz ol-2-yl)pyrrolidin-2-one

Cat. No.: B2524104
CAS No.: 1018162-19-0
M. Wt: 487.575
InChI Key: NWLUELWMPYZAFB-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-4-(1-{2-hydroxy-3-[4-(methylethyl)phenoxy]propyl}benzimidaz ol-2-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C29H30FN3O3 and its molecular weight is 487.575. The purity is usually 95%.
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Scientific Research Applications

Fluorescent Properties

Research indicates that imidazo[1,2-a]pyridines and pyrimidines, which share structural similarities with the compound , have been studied for their luminescent properties. These compounds are important organic fluorophores investigated for potential applications as biomarkers and photochemical sensors (Velázquez-Olvera et al., 2012).

PARP Inhibition

Phenylpyrrolidine- and phenylpiperidine-substituted benzimidazole carboxamide compounds, similar in structure to the compound in focus, have shown significant potency as PARP (Poly(ADP-ribose) polymerase) inhibitors, suggesting their potential in cancer therapy and as tools in studying DNA damage response mechanisms (Penning et al., 2010).

Peripheral Benzodiazepine Receptor Study

Compounds based on fluoroethoxy and fluoropropoxy substituted imidazo[1,2-a]pyridines, structurally related to the focus compound, have been synthesized and found to have high in vitro affinity and selectivity for peripheral benzodiazepine receptors (PBRs), suggesting applications in studying neurodegenerative disorders using positron emission tomography (PET) (Fookes et al., 2008).

DNA Interaction and Cytotoxicity

A series of benzimidazole-containing compounds have been synthesized and shown to effectively bind DNA through an intercalative mode and exhibit substantial in vitro cytotoxic effect against various cancer cell lines, indicating potential applications in cancer treatment and understanding DNA-drug interactions (Paul et al., 2015).

Properties

IUPAC Name

1-(2-fluorophenyl)-4-[1-[2-hydroxy-3-(4-propan-2-ylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30FN3O3/c1-19(2)20-11-13-23(14-12-20)36-18-22(34)17-33-27-10-6-4-8-25(27)31-29(33)21-15-28(35)32(16-21)26-9-5-3-7-24(26)30/h3-14,19,21-22,34H,15-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWLUELWMPYZAFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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